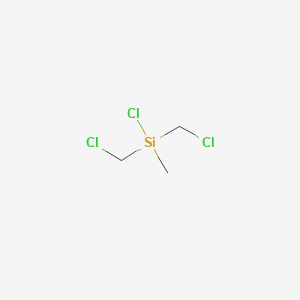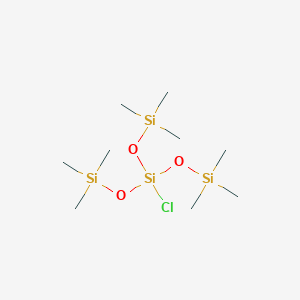
4-氯-3-硝基苯甲醛
描述
4-Chloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the third position. This compound is a pale yellow crystalline solid and is used in various chemical synthesis processes .
科学研究应用
4-Chloro-3-nitrobenzaldehyde has several applications in scientific research:
-
Chemical Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biological Studies: : The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays .
-
Material Science: : It is used in the preparation of functional materials, such as polymers and dyes .
作用机制
Target of Action
The primary target of 4-Chloro-3-nitrobenzaldehyde is the inflammatory response in the body . It has been shown to have anti-inflammatory and antinociceptive effects . The compound seems to interact with the immune system, specifically with cytokines, which are small proteins that are crucial in cell signaling .
Mode of Action
4-Chloro-3-nitrobenzaldehyde interacts with its targets through a series of chemical reactions. As a derivative of benzene, it can undergo nucleophilic reactions . These reactions are characterized by the initial addition of a nucleophile (a molecule that donates an electron pair to form a chemical bond) to the aromatic ring, followed by the loss of a halide anion .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and pain perception . It has been shown to decrease the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6, and increase the production of the anti-inflammatory cytokine IL-10 . This suggests that 4-Chloro-3-nitrobenzaldehyde may modulate the immune response and reduce inflammation and pain.
Result of Action
The action of 4-Chloro-3-nitrobenzaldehyde results in significant anti-inflammatory and antinociceptive effects . It reduces inflammation and pain, potentially making it useful in the treatment of conditions characterized by these symptoms .
生化分析
Biochemical Properties
4-Chloro-3-nitrobenzaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it acts as a potent inhibitor of VCAM-1 expression, which is crucial in autoimmune and allergic inflammatory diseases . The compound’s interactions with biomolecules are primarily through its aldehyde and nitro functional groups, which can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 4-Chloro-3-nitrobenzaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of inflammatory cytokines in macrophages, thereby affecting the immune response . Additionally, 4-Chloro-3-nitrobenzaldehyde can induce oxidative stress in cells, leading to changes in cellular metabolism and potentially triggering apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, 4-Chloro-3-nitrobenzaldehyde exerts its effects through several mechanisms. It can bind to specific sites on enzymes, altering their conformation and activity. This binding often involves the aldehyde group reacting with nucleophilic residues such as lysine or cysteine in the enzyme’s active site . Furthermore, the nitro group can participate in redox reactions, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-nitrobenzaldehyde can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 4-Chloro-3-nitrobenzaldehyde can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-nitrobenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating immune responses . At higher doses, it can become toxic, leading to adverse effects such as liver damage or systemic toxicity. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological activity.
Metabolic Pathways
4-Chloro-3-nitrobenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into corresponding carboxylic acids . The compound can also undergo reduction reactions, where the nitro group is reduced to an amine, altering its biochemical properties and interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, 4-Chloro-3-nitrobenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, specific transporters or binding proteins may facilitate its movement within the cell, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 4-Chloro-3-nitrobenzaldehyde can influence its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in targeting 4-Chloro-3-nitrobenzaldehyde to specific cellular compartments.
准备方法
4-Chloro-3-nitrobenzaldehyde can be synthesized through several methods:
-
Nitration of 4-Chlorobenzaldehyde: : This method involves the nitration of 4-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative .
-
Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of chlorobenzene followed by nitration. This multi-step process includes the formation of an acyl chloride intermediate, which is then nitrated to yield 4-chloro-3-nitrobenzaldehyde .
化学反应分析
4-Chloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Substitution: : The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or sodium ethoxide .
相似化合物的比较
4-Chloro-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Lacks the chlorine substituent, making it less reactive in nucleophilic aromatic substitution reactions.
3-Nitrobenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and physical properties.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
These comparisons highlight the unique reactivity and applications of 4-chloro-3-nitrobenzaldehyde due to the presence of both the chlorine and nitro substituents.
属性
IUPAC Name |
4-chloro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBKLHJEWXWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044846 | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-34-4 | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16588-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-chloro-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389H8733F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-chloro-3-nitrobenzaldehyde be used to synthesize complex molecules?
A1: Yes, recent research demonstrates that 4-chloro-3-nitrobenzaldehyde can act as a valuable building block in organic synthesis. A study [] highlighted its participation in a multi-component reaction with dimethyl acetylenedicarboxylate (DMAD) and triarylphosphanes. This reaction leads to the formation of γ-lactones bearing α-phosphorus ylides. These ylides can further react with aldehydes in a Wittig reaction, showcasing the potential of this approach to generate diverse olefin structures. Interestingly, the study found that the electron-deficient nature of 4-chloro-3-nitrobenzaldehyde contributed to the good yields observed in the γ-lactone formation.
Q2: What computational studies have been done on 4-chloro-3-nitrobenzaldehyde?
A2: Researchers have employed computational methods to investigate the molecular properties of 4-chloro-3-nitrobenzaldehyde. A study [] utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to understand its electronic structure and spectral characteristics. The study reported calculated vibrational frequencies from FT-IR and FT-Raman spectra, along with analysis of natural bond orbital (NBO) interactions and frontier molecular orbitals (HOMO-LUMO). These computations provide valuable insights into the reactivity and potential applications of 4-chloro-3-nitrobenzaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid](/img/structure/B100764.png)











